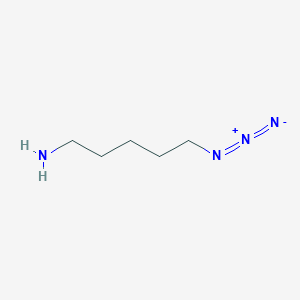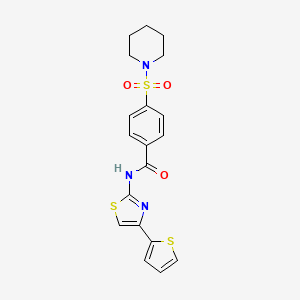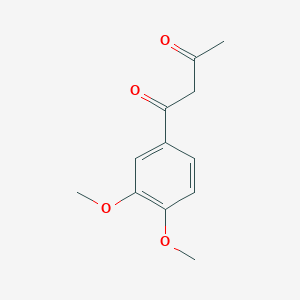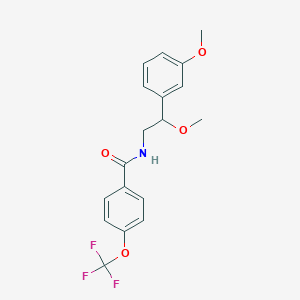
5-Azidopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azidopentan-1-amine is a linker containing an amino group with an azide group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Molecular Structure Analysis
The molecular formula of 5-Azidopentan-1-amine is C5H12N4 . It has an average mass of 128.176 Da and a monoisotopic mass of 128.106201 Da .Chemical Reactions Analysis
5-Azidopentan-1-amine is a versatile compound that can be used as a catalyst in various chemical reactions . It contains a hydrogen atom that makes it highly reactive and suitable for a wide range of applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Azidopentan-1-amine include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors (4), number of H bond donors (2), number of freely rotating bonds (5), and no violations of the Rule of 5 . It also has an ACD/LogP of 0.37, an ACD/LogD (pH 5.5) of -2.32, an ACD/BCF (pH 5.5) of 1.00, an ACD/KOC (pH 5.5) of 1.00, an ACD/LogD (pH 7.4) of -2.01, an ACD/BCF (pH 7.4) of 1.00, an ACD/KOC (pH 7.4) of 1.00, and a polar surface area of 38 Å^2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclo[1.1.1]pentan-1-amine
5-Azidopentan-1-amine has been instrumental in the synthesis of bicyclo[1.1.1]pentan-1-amine. A study by Goh et al. (2014) highlighted a new route to this compound, utilizing 1-azido-3-iodobicyclo[1.1.1]pentane as an intermediate. This route offered a flexible and scalable alternative for synthesizing this unique and important moiety in medicinal chemistry (Goh et al., 2014).
Synthesis of 1-Substituted 5-Aminotetrazoles
In the field of organic chemistry, 5-Azidopentan-1-amine has been used for synthesizing 1-substituted 5-aminotetrazoles. Joo and Shreeve (2008) demonstrated a reaction involving cyanogen azide and primary amines, which generated 1-substituted aminotetrazole derivatives (Joo & Shreeve, 2008).
Synthesis of 5-Amino-1-pentanol
Li et al. (2020) developed a process for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran. This process involved the reductive amination of 5-hydroxypentanal, a derivative of 5-Azidopentan-1-amine, over supported Ni catalysts (Li et al., 2020).
Inhibitors of 15-Lipoxygenase
5-Azidopentan-1-amine derivatives have also been studied in medicinal chemistry. Tehrani et al. (2014) synthesized a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives, which acted as potential inhibitors of 15-lipoxygenase (Tehrani et al., 2014).
CO2 Capture Technology
In environmental technology, 5-Azidopentan-1-amine is used in CO2 capture processes. Nwaoha et al. (2019) investigated a novel amine solvent blend containing 1,5-diamino-2-methylpentane (a derivative of 5-Azidopentan-1-amine) for CO2 capture, showing improved efficiency and energy savings compared to traditional methods (Nwaoha et al., 2019).
Photoinactivation of Biogenic Amine Transporter
In biochemical research, derivatives of 5-Azidopentan-1-amine have been used in the study of biogenic amine transporters. Gabizon et al. (1982) synthesized a derivative for the specific inhibition and photoinactivation of the biogenic amine transporter in bovine chromaffin granules (Gabizon et al., 1982).
Safety and Hazards
The safety data sheet for 5-Azidopentan-1-amine suggests that in the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Wirkmechanismus
Target of Action
The primary target of 5-Azidopentan-1-amine is the norovirus protease . This compound can be useful in the structure-based design and synthesis of triazole-based macrocyclic inhibitors of norovirus protease .
Mode of Action
5-Azidopentan-1-amine contains an amino group with an azide group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Eigenschaften
IUPAC Name |
5-azidopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4/c6-4-2-1-3-5-8-9-7/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESRXKQZCRBRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2965898.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2965902.png)


![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)
![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965908.png)
![N-(2-Fluorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2965909.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2965910.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxyacetamide](/img/structure/B2965912.png)
![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B2965914.png)
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2965915.png)


